molecular formula C13H19ClN2O3 B581308 N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide CAS No. 1142192-06-0

N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide

Cat. No.: B581308
CAS No.: 1142192-06-0
M. Wt: 286.756
InChI Key: IBYNTMNMQOXZNC-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group and a dimethoxymethyl group attached to a pyridine ring, along with a pivalamide moiety. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with dimethyl sulfate to introduce the dimethoxymethyl group. This intermediate is then reacted with pivaloyl chloride in the presence of a base to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide involves its interaction with specific molecular targets. The chloro group and the dimethoxymethyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes or receptors by forming stable complexes, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide can be compared with other pyridine derivatives, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[2-chloro-6-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3/c1-13(2,3)12(17)16-8-6-7-9(15-10(8)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYNTMNMQOXZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C(OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673925
Record name N-[2-Chloro-6-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-06-0
Record name N-[2-Chloro-6-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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